molecular formula C16H21N3O3 B2391962 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide CAS No. 2094899-07-5

2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide

Katalognummer B2391962
CAS-Nummer: 2094899-07-5
Molekulargewicht: 303.362
InChI-Schlüssel: JTRCXHCNAUYRIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the arsenal of cancer treatments available.

Wirkmechanismus

2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide works by inhibiting several kinases, including BTK, ITK, and JAK3, which are involved in various signaling pathways that promote cancer cell survival and proliferation. By inhibiting these kinases, this compound can induce cancer cell death and slow down tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of cytokine production. These effects are consistent with the compound's mechanism of action and suggest that it has the potential to be an effective cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide in lab experiments is its potency and specificity. This compound has been shown to be a highly selective inhibitor of several kinases, which makes it an ideal tool for studying the role of these kinases in cancer cell survival and proliferation. However, one of the limitations of using this compound in lab experiments is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over an extended period.

Zukünftige Richtungen

There are several potential future directions for the study of 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide, including:
1. Combination Therapy: this compound has shown promising results in preclinical studies as a single agent, but it may be even more effective when used in combination with other cancer treatments.
2. Clinical Trials: Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in treating various types of cancer.
3. Biomarker Development: The identification of biomarkers that can predict response to this compound could help to identify patients who are most likely to benefit from this treatment.
4. Mechanistic Studies: Further studies are needed to fully understand the mechanism of action of this compound and how it interacts with other signaling pathways involved in cancer cell survival and proliferation.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a cancer treatment in preclinical studies. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.

Synthesemethoden

The synthesis of 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide involves several steps, including the reaction of 4-tert-butylphenyl isocyanate with N-(1-cyano-2-hydroxyethyl)acetamide, followed by the addition of formic acid. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that this compound is a potent inhibitor of several kinases that play a critical role in cancer cell survival and proliferation.

Eigenschaften

IUPAC Name

4-tert-butyl-N-[2-[(1-cyano-2-hydroxyethyl)amino]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)12-6-4-11(5-7-12)15(22)18-9-14(21)19-13(8-17)10-20/h4-7,13,20H,9-10H2,1-3H3,(H,18,22)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRCXHCNAUYRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NC(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.